3-(Methylthio)-1-phenylpropan-1-one

Description

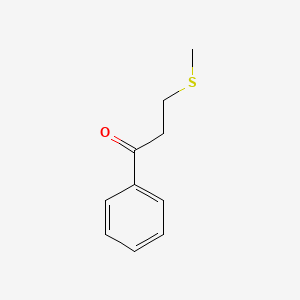

3-(Methylthio)-1-phenylpropan-1-one is a sulfur-containing aromatic ketone characterized by a phenyl group at the 1-position and a methylthio (-SCH₃) substituent at the 3-position of the propanone backbone. These analogs highlight the importance of sulfur and aromatic moieties in determining volatility, reactivity, and sensory properties .

Properties

IUPAC Name |

3-methylsulfanyl-1-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPCTULTJSNYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29777-54-6 | |

| Record name | 3-(methylsulfanyl)-1-phenylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-1-phenylpropan-1-one typically involves the reaction of 3-chloropropiophenone with sodium methylthiolate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

C6H5COCH2CH2Cl+NaSCH3→C6H5COCH2CH2SCH3+NaCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-1-phenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylthio)-1-phenylpropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions, which modify the compound’s structure and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from sulfur-containing volatiles in pineapples and other propanone derivatives:

3-(Methylthio)propanoic Acid Esters

- Structure: These esters (e.g., methyl or ethyl 3-(methylthio)propanoate) feature a methylthio group but lack the phenylpropanone backbone.

- Role in Aroma: Identified as key aroma compounds in pineapple varieties (e.g., Tainong No. 4 and No. 6), they contribute sulfurous, fruity notes. For example: 3-(Methylthio)propanoic acid methyl ester: Found at 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple pulp, with high odor activity value (OAV) . 3-(Methylthio)propanoic acid ethyl ester: Present in Tainong No. 6 pineapple at 78.06 µg·kg⁻¹ and in French Polynesian pineapple at 150 µg·kg⁻¹ .

- Comparison : Unlike 3-(Methylthio)-1-phenylpropan-1-one, these esters are more volatile and polar due to their ester functional groups, enhancing their role as aroma volatiles.

Substituted Phenylpropanones

- Example 1: 2-(Methylamino)-1-(3-methylphenyl)propan-1-one (3-MMC) Structure: Contains a methylamino group and a 3-methylphenyl substituent. Comparison: The methylthio group in this compound may confer distinct electronic and steric effects compared to 3-MMC’s methylamino group, altering reactivity and biological activity.

Example 2 : 3-(4-Methoxyphenyl)-1-phenylpropan-1-one

Data Tables: Key Comparative Metrics

Research Findings and Gaps

- Structural Effects : Substitution at the 3-position (e.g., phenyl vs. methylthio) significantly alters electronic properties and bioactivity. For instance, 3-MMC’s stimulant effects are absent in pineapple-derived esters .

- Data Limitations: No direct studies on this compound were found in the provided evidence. Further research is needed to explore its synthesis, stability, and applications relative to analogs.

Biological Activity

3-(Methylthio)-1-phenylpropan-1-one, also known as Methylthio-phenylpropanone, is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a methylthio group attached to a phenylpropanone backbone. Its molecular formula is C11H14OS, and it is often synthesized through various organic reactions that involve the introduction of the methylthio group onto the phenylpropanone structure. The compound serves as an intermediate in the synthesis of more complex organic molecules and has been utilized in the production of fragrances and flavoring agents due to its unique odor profile.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It undergoes metabolic transformations which can lead to the formation of active metabolites that exert biological effects. The primary pathways involved in its metabolism include:

- Oxidation : Leading to the formation of sulfoxides and sulfones.

- Reduction : Resulting in corresponding alcohols.

- Substitution : Various substituted derivatives can be formed depending on the nucleophiles used.

These transformations can significantly influence the compound's reactivity and binding affinity towards biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have shown that related compounds, such as 1,3-diphenyl-3-(phenylthio)propan-1-one, demonstrate cytotoxic effects against cancer cell lines (e.g., MCF-7 breast cancer cells). The incorporation of specific functional groups enhances these effects, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor or probe within various biochemical pathways, influencing metabolic processes through its interaction with specific enzymes.

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of related compounds on breast cancer cells, it was found that modifications to the phenylpropanone structure could enhance cytotoxicity. Compounds with tertiary amine side chains exhibited improved effects compared to standard treatments like Tamoxifen . This suggests that this compound could be a candidate for further development in anticancer therapies.

Interaction Studies

Research involving enzyme interaction has highlighted the importance of functional groups within this compound. The methylthio group influences binding affinity and specificity towards biological targets, which is crucial for developing drugs aimed at modulating specific enzymatic activities .

Comparative Analysis

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Formula | C11H14OS | Varies (e.g., C16H17OS for diphenyl) |

| Biological Activity | Anticancer, enzyme inhibition | Varies (some also exhibit anti-inflammatory properties) |

| Mechanism of Action | Metabolic transformation | Similar pathways with variations |

| Therapeutic Potential | High (requires further investigation) | Established for some derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.